Cas no 2320225-83-8 (3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline)

The compound 3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline is a structurally complex heterocyclic molecule featuring a pyrimidine and cinnoline core linked via a piperidine spacer. Its design suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to the presence of the pyrimidine moiety, a common pharmacophore in drug discovery. The tetrahydrocinnoline segment may enhance binding affinity and selectivity, while the methylpyrimidinyl-piperidine component could improve metabolic stability. This scaffold offers versatility for further derivatization, making it a promising intermediate for targeted therapeutic development. Its synthetic route and purity are critical for consistent performance in research applications.
3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline structure
2320225-83-8 structure
商品名:3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline
CAS番号:2320225-83-8
MF:C19H25N5O
メガワット:339.434703588486
CID:5327059

3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 化学的及び物理的性質

名前と識別子

    • 3-((1-(2-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
    • 3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
    • 3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline
    • インチ: 1S/C19H25N5O/c1-14-20-9-6-18(21-14)24-10-7-15(8-11-24)13-25-19-12-16-4-2-3-5-17(16)22-23-19/h6,9,12,15H,2-5,7-8,10-11,13H2,1H3
    • InChIKey: BDWCLWZCDMSKPY-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC2=C(CCCC2)N=N1)CC1CCN(C2C=CN=C(C)N=2)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 415
  • トポロジー分子極性表面積: 64
  • 疎水性パラメータ計算基準値(XlogP): 3

3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6656-3545-20μmol
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
20μmol
$118.5 2023-09-07
Life Chemicals
F6656-3545-4mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
4mg
$99.0 2023-09-07
Life Chemicals
F6656-3545-15mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
15mg
$133.5 2023-09-07
Life Chemicals
F6656-3545-10μmol
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
10μmol
$103.5 2023-09-07
Life Chemicals
F6656-3545-2mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
2mg
$88.5 2023-09-07
Life Chemicals
F6656-3545-2μmol
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
2μmol
$85.5 2023-09-07
Life Chemicals
F6656-3545-5mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
5mg
$103.5 2023-09-07
Life Chemicals
F6656-3545-10mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
10mg
$118.5 2023-09-07
Life Chemicals
F6656-3545-5μmol
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
5μmol
$94.5 2023-09-07
Life Chemicals
F6656-3545-3mg
3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320225-83-8
3mg
$94.5 2023-09-07

3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 関連文献

Related Articles

3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnolineに関する追加情報

Introduction to Compound with CAS No. 2320225-83-8 and Product Name: 3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline

The compound identified by the CAS number 2320225-83-8 and the product name 3-{1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a tetrahydrocinnoline core and a 2-methylpyrimidine substituent, contribute to its unique chemical and pharmacological properties.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. The compound in question has garnered attention due to its potential applications in the treatment of various diseases. The piperidine moiety in its structure is known to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. Furthermore, the methoxy group introduces additional functionalization possibilities, allowing for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential role in modulating key cellular processes. The tetrahydrocinnoline scaffold is well-documented for its ability to interact with a variety of biological receptors and enzymes. This interaction can lead to altered signaling pathways, which may have therapeutic implications. For instance, studies have shown that derivatives of tetrahydrocinnoline can influence neurotransmitter release and receptor activity, making them relevant in the context of central nervous system disorders.

Recent research has also highlighted the importance of 2-methylpyrimidine derivatives in medicinal chemistry. These compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of this moiety in the current compound suggests that it may exhibit similar beneficial effects. Moreover, the combination of a piperidine and a 2-methylpyrimidine group can create a highly versatile structure that allows for multiple points of interaction with biological targets.

The synthesis of this compound involves a series of well-established organic reactions that highlight its feasibility as a pharmaceutical candidate. Key steps include nucleophilic substitution reactions to introduce the 1-(2-methylpyrimidin-4-yl)piperidin-4-ylmethoxy group and cyclization reactions to form the tetrahydrocinnoline core. These synthetic strategies are optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

From a pharmacological perspective, the compound's potential is further underscored by its ability to cross biological membranes due to its lipophilic nature. This property is crucial for drugs intended to reach intracellular targets. Additionally, preliminary computational studies suggest that this molecule may exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability.

In vitro studies have begun to explore the biological activity of this compound across various cell lines. Initial results indicate that it can modulate pathways associated with inflammation and cell proliferation. These findings are particularly intriguing given the high unmet medical needs in these areas. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

The development of new drug candidates is often hampered by issues related to selectivity and toxicity. However, preliminary data suggest that this compound may exhibit high selectivity for its intended targets while minimizing off-target effects. This is an encouraging finding that could lead to fewer side effects in clinical applications.

As research progresses, additional derivatives of this compound are likely to be synthesized and evaluated for their biological activity. The flexibility provided by the tetrahydrocinnoline, 2-methylpyrimidine, and piperidine moieties allows for extensive structural modification without compromising core functionality. This adaptability makes it an excellent starting point for generating a library of compounds with tailored properties.

The integration of computational methods into drug discovery has significantly accelerated the identification of promising candidates like this one. Advanced modeling techniques can predict how different structural modifications will affect biological activity, allowing researchers to prioritize compounds more efficiently. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

The future prospects for this compound are bright, with ongoing studies aimed at confirming its efficacy in animal models and eventually human trials. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits.

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